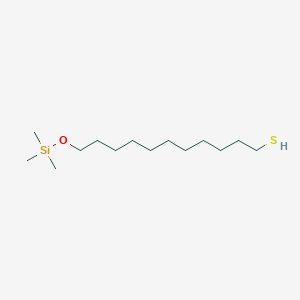![molecular formula C19H24O2 B3179398 2-[3-(2,5-Dimethylphenoxy)propoxy]-1,4-dimethylbenzene CAS No. 415724-02-6](/img/structure/B3179398.png)
2-[3-(2,5-Dimethylphenoxy)propoxy]-1,4-dimethylbenzene
説明
“2-[3-(2,5-Dimethylphenoxy)propoxy]-1,4-dimethylbenzene” is a chemical compound with the CAS Number: 415724-02-6 . It has a molecular weight of 284.4 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-[3-(2,5-dimethylphenoxy)propoxy]-1,4-dimethylbenzene . The InChI Code for this compound is 1S/C19H24O2/c1-14-6-8-16(3)18(12-14)20-10-5-11-21-19-13-15(2)7-9-17(19)4/h6-9,12-13H,5,10-11H2,1-4H3 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound’s molecular weight is 284.4 .科学的研究の応用
Crystallographic Studies
The compound's close analog, 1,4-Dimethoxy-2,3-dimethylbenzene, was used to produce 1-Bromo-3,4-bis(bromomethyl)-2,5-dimethoxybenzene, a compound with bond lengths and angles within normal ranges and whose crystal packing is stabilized by weak intermolecular hydrogen bonds (Hammershøj, Riis, & Christensen, 2005).
Polymeric Material Synthesis
The synthesis of thermosetting polyphenylene ether containing 2,6-dimethylphenol units has been reported, showcasing high molecular weight copolymers with potential applications in the material science field due to their thermal resistance and dielectric properties (Fukuhara, Shibasaki, Ando, & Ueda, 2004).
Environmental Degradation Studies
Studies involving the degradation of 1,2-dimethylbenzene by Corynebacterium strain have highlighted the microbial degradation pathways of dimethylbenzenes, shedding light on environmental degradation mechanisms and potential bioremediation strategies (Schraa, Bethe, Neerven, Tweel, Wende, & Zehnder, 2004).
Dental Material Development
Research on dimethacrylate monomers, which are closely related to 2-[3-(2,5-Dimethylphenoxy)propoxy]-1,4-dimethylbenzene, has led to the development of dental composites with promising characteristics like high double bond conversion and low polymerization shrinkage (He, Liu, Vallittu, & Lassila, 2012).
Advanced Chemical Synthesis
The compound's analogs have been involved in regioselective bromination studies, resulting in the formation of sulfur-functionalized benzoquinones, which are of significant interest in organic synthesis and pharmaceutical chemistry (Aitken, Jethwa, Richardson, & Slawin, 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
2-[3-(2,5-dimethylphenoxy)propoxy]-1,4-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-14-6-8-16(3)18(12-14)20-10-5-11-21-19-13-15(2)7-9-17(19)4/h6-9,12-13H,5,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWGJVKUFFVJJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCOC2=C(C=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2,5-Dimethylphenoxy)propoxy]-1,4-dimethylbenzene | |
CAS RN |
415724-02-6 | |
| Record name | 1,1'-(Propane-1,3-diylbis(oxy))bis(2,5-dimethylbenzene) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0415724026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-(PROPANE-1,3-DIYLBIS(OXY))BIS(2,5-DIMETHYLBENZENE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KYH33245EU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



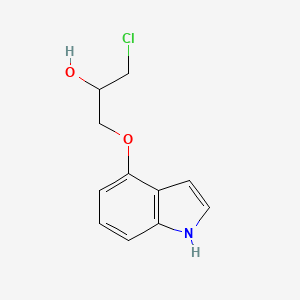

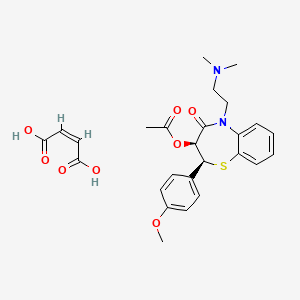

![1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one](/img/structure/B3179334.png)

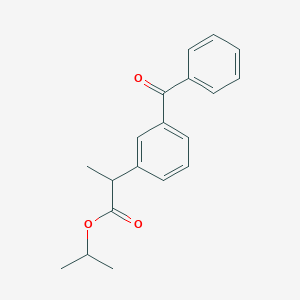
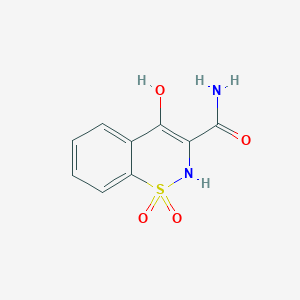
![Methyl 2-hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate](/img/structure/B3179364.png)
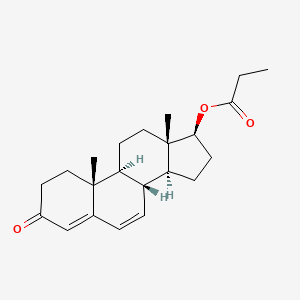
![7,13-Dihydroxy-1,3,5,7,9,11,13,15-octakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19-undecaoxa-1,3,5,7,9,11,13,15-octasilatetracyclo[9.5.1.13,9.15,15]nonadecane](/img/structure/B3179378.png)
![Propan-2-yl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate](/img/structure/B3179383.png)
![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]benzoic acid;hydrochloride](/img/structure/B3179384.png)
